3-(2-Amino-6-methylamino-purin-9-yl)-5-hydroxymethyl-cyclopentane-1,2-diol
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Overview
Description
“3-(2-Amino-6-methylamino-purin-9-yl)-5-hydroxymethyl-cyclopentane-1,2-diol” is a complex organic compound that belongs to the class of purine derivatives These compounds are known for their significant roles in biological systems, particularly in the structure and function of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2-Amino-6-methylamino-purin-9-yl)-5-hydroxymethyl-cyclopentane-1,2-diol” typically involves multi-step organic reactions. The starting materials are often purine derivatives, which undergo a series of chemical transformations including alkylation, amination, and cyclization. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques would ensure consistent quality and efficiency. Safety protocols and environmental considerations are also crucial in the industrial production of such complex organic compounds.
Chemical Reactions Analysis
Types of Reactions
“3-(2-Amino-6-methylamino-purin-9-yl)-5-hydroxymethyl-cyclopentane-1,2-diol” can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the purine ring or the cyclopentane moiety.
Substitution: Functional groups on the purine ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehyde or carboxylic acid derivatives, while substitution reactions can introduce new functional groups to the purine ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in nucleic acid structure and function.
Medicine: Investigated for potential therapeutic applications, such as antiviral or anticancer agents.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of “3-(2-Amino-6-methylamino-purin-9-yl)-5-hydroxymethyl-cyclopentane-1,2-diol” involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors involved in nucleic acid metabolism. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with comparable biological functions.
Inosine: A purine nucleoside involved in various metabolic pathways.
Uniqueness
“3-(2-Amino-6-methylamino-purin-9-yl)-5-hydroxymethyl-cyclopentane-1,2-diol” is unique due to its specific substitution pattern on the purine ring and the presence of the hydroxymethyl group on the cyclopentane moiety. These structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
88801-88-1 |
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Molecular Formula |
C12H18N6O3 |
Molecular Weight |
294.31 g/mol |
IUPAC Name |
(1R,2S,3R,5R)-3-[2-amino-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C12H18N6O3/c1-14-10-7-11(17-12(13)16-10)18(4-15-7)6-2-5(3-19)8(20)9(6)21/h4-6,8-9,19-21H,2-3H2,1H3,(H3,13,14,16,17)/t5-,6-,8-,9+/m1/s1 |
InChI Key |
ZEOVUQXXHQNNNC-GCXDCGAKSA-N |
Isomeric SMILES |
CNC1=C2C(=NC(=N1)N)N(C=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)CO |
Canonical SMILES |
CNC1=C2C(=NC(=N1)N)N(C=N2)C3CC(C(C3O)O)CO |
Origin of Product |
United States |
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